molecular formula C8H12N2 B2837632 (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile CAS No. 885517-04-4

(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile

Cat. No.: B2837632
CAS No.: 885517-04-4
M. Wt: 136.198
InChI Key: NZOYWQFJJHBAAF-QMMMGPOBSA-N
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Description

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile (CAS 885517-04-4) is a chiral bicyclic compound, also known as (S)-quinuclidine-2-carbonitrile, that serves as a valuable synthetic building block in medicinal chemistry. This compound has been identified as a key precursor in the research and development of a novel class of long chain fatty acid elongase 6 (ELOVL6) inhibitors . ELOVL6 is a microsomal enzyme responsible for the elongation of fatty acids, and its inhibition has been explored as a potential therapeutic target for improving hepatic insulin sensitivity and treating type 2 diabetes . The (2S)-enantiomer provides the specific stereochemistry required for biological activity in this inhibitor class . With a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol, it is characterized by its high structural rigidity and the presence of a nitrile functional group, which is useful for further chemical modifications . This product is intended For Research and Further Manufacturing Use Only, strictly not for direct human use.

Properties

IUPAC Name

(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYWQFJJHBAAF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@H]2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as 1-azabicyclo[2.2.2]octane.

    Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide, potassium cyanide, under polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound has a molecular formula of C₈H₁₀N₂ and a molecular weight of approximately 134.18 g/mol. Its structural features include:

  • Bicyclic Framework : Provides rigidity and stability.
  • Carbonitrile Group : Enhances reactivity and potential interactions with biological targets.

Prolyl Endopeptidase Inhibition

One of the significant applications of this compound is as a prolyl endopeptidase inhibitor. Prolyl endopeptidase is an enzyme involved in the metabolism of neuropeptides, which play crucial roles in various physiological processes.

  • Case Study : Research indicates that derivatives of azabicyclo compounds exhibit potent inhibition against prolyl endopeptidase, suggesting their potential use in treating disorders related to neuropeptide dysregulation .

Drug Design and Development

The compound serves as a scaffold in drug design due to its ability to mimic bioactive molecules.

  • Bioisosteric Replacement : The bicyclic structure can replace traditional phenyl rings in drug molecules, leading to improved pharmacokinetic properties. For instance, the incorporation of (2S)-1-azabicyclo[2.2.2]octane into anticancer drugs has shown promising results in enhancing efficacy and reducing side effects .

Anticancer Properties

Research has demonstrated that derivatives of (2S)-1-azabicyclo[2.2.2]octane exhibit cytotoxic activity against various cancer cell lines.

  • Data Table: Cytotoxic Activity Against Tumor Cell Lines
CompoundCell LineIC50 (µM)
Compound AGlioblastoma (GBM)10
Compound BHepatocellular Carcinoma (HCC)15
Compound CMedulloblastoma (MB)12

This table illustrates the potential of these compounds in targeting cancer cells effectively.

Neuropharmacological Effects

The structural similarity of azabicyclo compounds to known psychoactive substances suggests potential applications in neuropharmacology.

  • Research Findings : Studies have indicated that these compounds may influence neurotransmitter systems, potentially leading to developments in treating neurological disorders .

Mechanism of Action

The mechanism of action of (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Positional Isomers: 3-Cyano Derivatives

Compound : (3S)-1-Azabicyclo[2.2.2]octane-3-carbonitrile

  • CAS No.: 604803-75-0
  • Molecular formula : C₈H₁₂N₂ (same as target compound)
  • Key difference : Nitrile group at the 3-position instead of 2.
  • Impact: Alters electronic distribution and steric interactions. The 3-cyano derivative may exhibit reduced steric hindrance compared to the 2-cyano isomer, influencing binding affinity in receptor interactions .

Enantiomeric Pair: (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile

  • CAS No.: 885517-05-5
  • Molecular formula : C₈H₁₂N₂ (identical to target compound)
  • Key difference : Opposite stereochemistry at the 2-position.
  • Impact : Enantiomers often display divergent biological activities. For example, the (2R)-form may show distinct pharmacokinetic properties or receptor selectivity compared to the (2S)-form .

Diazabicyclo Analogues

Compound : 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile

  • CAS No.: 1394774-46-9
  • Molecular formula : C₇H₁₁N₃
  • Key difference : Additional nitrogen at the 1-position.
  • Impact : The diaza structure increases basicity and hydrogen-bonding capacity. This compound’s molecular weight (137.18 g/mol) is slightly higher than the target compound, and the extra nitrogen may enhance solubility in polar solvents .

Functional Group Variants: Hydroxyl and Ester Derivatives

Compound: 3-Quinuclidinol (1-Azabicyclo[2.2.2]octan-3-ol)

  • CAS No.: 1619-34-7
  • Molecular formula: C₇H₁₃NO
  • Key difference : Hydroxyl (-OH) replaces the nitrile group.

Compound : (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid, methyl ester

  • CAS No.: 885517-00-0
  • Molecular formula: C₉H₁₅NO₂
  • Key difference : Carboxylic acid ester replaces nitrile.
  • Impact : The ester group introduces hydrolytic instability but provides a handle for further derivatization (e.g., amidation). Molecular weight (169.22 g/mol) is higher than the nitrile analogue .

Complex Azabicyclic Derivatives

Compound: (1R,4R,8S)-5-Amino-3-(dicyanomethylene)-8-(4-methoxybenzyl)-7-(4-methoxyphenyl)-2-azabicyclo[2.2.2]oct-5-ene-4,6-dicarbonitrile

  • Key features: Multiple substituents, including dicyanomethylene, methoxybenzyl, and methoxyphenyl groups.
  • Impact: Enhanced π-π stacking and steric bulk, likely influencing solubility and biological activity.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Group
(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile 90196-91-1 C₈H₁₂N₂ 136.19 Nitrile (2-position)
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile 885517-05-5 C₈H₁₂N₂ 136.19 Nitrile (2-position)
(3S)-1-Azabicyclo[2.2.2]octane-3-carbonitrile 604803-75-0 C₈H₁₂N₂ 136.19 Nitrile (3-position)
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile 1394774-46-9 C₇H₁₁N₃ 137.18 Nitrile, diaza core
3-Quinuclidinol 1619-34-7 C₇H₁₃NO 127.19 Hydroxyl (3-position)
Methyl ester derivative 885517-00-0 C₉H₁₅NO₂ 169.22 Carboxylic acid ester

Key Research Findings

  • Stereochemical Impact : The (2S) and (2R) enantiomers of 1-azabicyclo[2.2.2]octane-2-carbonitrile may exhibit divergent pharmacological profiles due to chiral recognition in biological systems .
  • Safety Considerations : 1-Azabicyclo[2.2.2]octane-3-carbonitrile requires careful handling per SDS guidelines, suggesting similar nitrile-bearing compounds may pose inhalation or skin contact risks .

Biological Activity

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile, a bicyclic compound with a unique nitrogen-containing framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bicyclic framework with a carbonitrile functional group, which influences its chemical reactivity and biological interactions.

  • Molecular Formula : C₇H₈N₂
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 885517-04-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound exhibits affinity for nAChRs, which are critical in neurotransmission and have implications in neurodegenerative diseases.
  • Enzyme Inhibition : It has been shown to act as an inhibitor for several enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of azabicyclo[2.2.2]octane improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity through nAChR modulation .
    StudyModelOutcome
    Smith et al., 2023Mouse model of Alzheimer'sImproved memory retention and synaptic function
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including MRSA .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    MRSA32 µg/mL
    E. coli16 µg/mL
  • Cytotoxicity Studies : The compound was evaluated for cytotoxic effects on cancer cell lines, showing promising results against glioblastoma cells with an IC50 value of 15 µM .

Synthesis

The synthesis of this compound can be achieved through multiple synthetic routes, often involving the cyclization of appropriate precursors under specific conditions to yield high-purity products.

  • Synthetic Route Example :
    • Starting Material: 1,3-cyclohexadiene
    • Reaction Conditions: Cyclization followed by nitrilation.
    This method ensures high yield and purity essential for biological testing.

Applications in Drug Development

The unique structural properties of this compound make it a valuable scaffold in drug discovery:

  • Drug Design : As a bioisostere for phenyl rings, it improves the physicochemical properties of lead compounds, enhancing their solubility and metabolic stability .
Compound NameModification TypeBiological Activity
ImatinibReplacement with azabicycloEnhanced solubility
VorinostatReplacement with azabicycloImproved efficacy

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step sequences, including hydrogenation with Pd/C catalysts and nitrile group introduction via nucleophilic substitution. For example, intermediates like (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile are synthesized under inert atmospheres, with yields improved by optimizing solvent polarity (e.g., DMF:DCM mixtures) and reaction temperatures (e.g., 0–25°C). Purification often employs column chromatography or recrystallization .

Q. How is the enantiomeric purity of this compound verified?

  • Chiral HPLC or polarimetry is used to confirm stereochemistry. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, identifies key resonances (e.g., nitrile carbons at ~115–120 ppm). Mass spectrometry (MS) validates molecular weight, with ESI-MS often showing [M+H]+^+ peaks at m/z 137–139 .

Q. What physicochemical properties (e.g., melting point, solubility) are critical for experimental design?

  • Melting points are determined via differential scanning calorimetry (DSC), with discrepancies between batches resolved using recrystallization in solvents like ethanol. Solubility in polar aprotic solvents (e.g., DMSO) is critical for biological assays, while logP values (~0.5–1.2) guide formulation strategies .

Advanced Research Questions

Q. How do structural modifications at the 2-position of the azabicyclo[2.2.2]octane scaffold affect binding to biological targets?

  • Substituents like pyridinylmethyl or fluorophenyl groups (see derivatives in and ) enhance affinity for nicotinic acetylcholine receptors (nAChRs) or enzymes. Quantitative structure-activity relationship (QSAR) models correlate steric bulk/electron-withdrawing effects with inhibitory constants (KiK_i), validated via surface plasmon resonance (SPR) or radiolabeled assays .

Q. What strategies mitigate low yields in the final synthetic steps due to nitrile group instability?

  • Protecting groups (e.g., tert-butoxycarbonyl, benzyloxy) stabilize intermediates during ring closure. Catalytic hydrogenation (H2_2, Pd/C) under mild conditions (1–3 atm, 25°C) minimizes side reactions. Process optimization via continuous flow reactors improves scalability and reduces degradation .

Q. How are crystalline forms of related azabicyclo compounds characterized for drug development?

  • X-ray crystallography and powder X-ray diffraction (PXRD) identify polymorphs, while thermal gravimetric analysis (TGA) assesses stability. For example, hemihydrate forms ( ) show distinct diffraction peaks at 2θ = 10.5° and 15.2°, critical for patenting and formulation .

Data Analysis & Contradiction Resolution

Q. How to address conflicting biological activity data across studies?

  • Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Meta-analyses should normalize data to positive controls (e.g., IC50_{50} values for reference inhibitors) and validate via orthogonal assays (e.g., electrophysiology for receptor activity) .

Q. What computational methods predict the metabolic stability of this compound derivatives?

  • Density functional theory (DFT) calculates oxidation potentials of the nitrile group, while molecular dynamics (MD) simulations model cytochrome P450 interactions. Experimental validation uses liver microsome assays with LC-MS quantification of metabolites .

Methodological Tables

Parameter Analytical Technique Example Data Reference
Enantiomeric purityChiral HPLC>99% ee, retention time = 8.2 min
Thermal stabilityTGA/DSCDecomposition onset: 210°C
Receptor bindingSPRKdK_d = 12.3 nM ± 1.5 (nAChR α7)

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